Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate
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Overview
Description
Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate is a chemical compound with the molecular formula C6H9K2O5P. It is known for its unique structure, which includes a phosphonate group and a carboxylic acid group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate typically involves the reaction of appropriate phosphonic acid derivatives with potassium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: Substitution reactions can occur at the carboxylic acid or phosphonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can bind to metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acids: These compounds share the phosphonate group but differ in their overall structure and reactivity.
Phosphonic acids: Similar in containing the phosphonate group, but with different substituents and properties.
Acyclic nucleoside phosphonates: These compounds are used in antiviral therapies and have distinct biological activities.
Uniqueness
Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
potassium;(2-carboxy-3-methylbut-2-enyl)-hydroxyphosphinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O5P.K/c1-4(2)5(6(7)8)3-12(9,10)11;/h3H2,1-2H3,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQWNOGGFMXGC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CP(=O)(O)[O-])C(=O)O)C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10KO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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